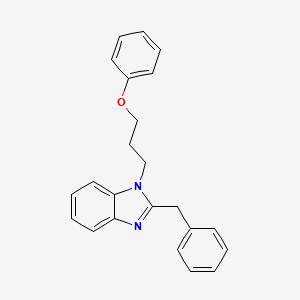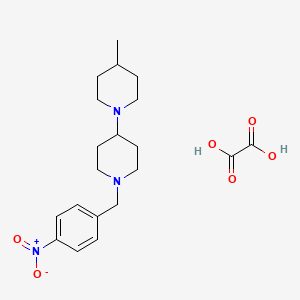![molecular formula C32H39N3O6 B3970506 1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate
説明
1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate, commonly known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2003 by researchers at the University of Nottingham. Since then, BRL-15572 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter involved in reward-motivated behavior. By blocking the dopamine D3 receptor, BRL-15572 reduces the activity of the mesolimbic dopamine system, which is associated with reward processing and addiction.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. BRL-15572 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it a promising candidate for further development.
実験室実験の利点と制限
BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its favorable pharmacokinetic profile, and its ability to reduce drug-seeking behavior and relapse in animal models of addiction. However, one limitation of BRL-15572 is its potential off-target effects on other receptors, which may complicate data interpretation.
将来の方向性
There are several potential future directions for research on BRL-15572. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists with fewer off-target effects. Another area of interest is the investigation of BRL-15572's potential therapeutic applications in other disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying BRL-15572's effects on cognitive function and addiction.
科学的研究の応用
BRL-15572 has been widely studied for its potential therapeutic applications in various psychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2.C2H2O4/c1-34-30-22-26(12-13-29(30)35-24-25-8-4-2-5-9-25)23-31-16-14-28(15-17-31)33-20-18-32(19-21-33)27-10-6-3-7-11-27;3-1(4)2(5)6/h2-13,22,28H,14-21,23-24H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNBKRYFTSUMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl formate](/img/structure/B3970423.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3970443.png)
![2-[4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B3970448.png)


![methyl 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)benzoate](/img/structure/B3970470.png)

![N-allyl-2-(1-methyl-1H-benzimidazol-2-yl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B3970479.png)
![2-[(3,4-dichlorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3970483.png)
![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinamine oxalate](/img/structure/B3970496.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)